N-phenyl-4-(trifluoromethyl)aniline
Overview
Description
N-phenyl-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring of aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a halogenated aniline reacts with a trifluoromethylating agent under specific conditions . Another approach involves the reduction of nitroarenes followed by trifluoromethylation .
Industrial Production Methods: Industrial production of N-phenyl-4-(trifluoromethyl)aniline often employs large-scale nitration and reduction processes. The nitration of benzene derivatives followed by catalytic hydrogenation to form the corresponding aniline is a widely used method . The trifluoromethyl group is then introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenated derivatives and trifluoromethylating agents like trifluoromethyltrimethylsilane are frequently used.
Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
N-phenyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which N-phenyl-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the phenyl substitution.
3-(Trifluoromethyl)aniline: Similar structure with the trifluoromethyl group in a different position.
N-phenyl-3-(trifluoromethyl)aniline: Similar to N-phenyl-4-(trifluoromethyl)aniline but with the trifluoromethyl group at the meta position
Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can enhance its effectiveness in certain applications compared to its isomers .
Properties
IUPAC Name |
N-phenyl-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLLVOSVHORQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457303 | |
Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53451-87-9 | |
Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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